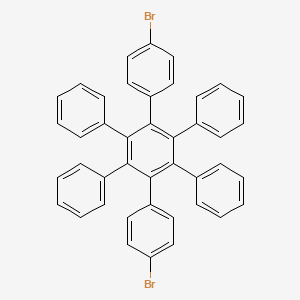

1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromophenyl)-3',5',6'-triphenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

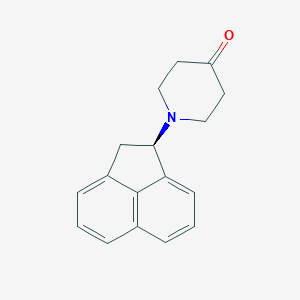

“1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl-” is a chemical compound with the molecular formula C18H13Br . It is also known by other names such as 4-Bromo-1,1’:2’,1’'-terphenyl, 1-bromo-4-(2-phenylphenyl)benzene, and 4-Bromo-o-Terphenyl .

Synthesis Analysis

The synthesis of this compound is not straightforward and can be challenging. An accessible method has been developed for the synthesis of 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl that are difficult to obtain by other chemical methods . Their formation proves that the Stevens rearrangement of ammonium salts 2a – 2g is accompanied by isomerization of the migrating group .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a terphenyl group. The InChI representation of the molecule isInChI=1S/C18H13Br/c19-16-12-10-15 (11-13-16)18-9-5-4-8-17 (18)14-6-2-1-3-7-14/h1-13H .

Applications De Recherche Scientifique

Steric Effects on Phosphorus Centers

Research has explored the use of sterically encumbered systems for synthesizing compounds with low-coordinate phosphorus centers. The study involves tetraarylphenyls as ligands for synthesizing materials with bridged phosphorus centers, showcasing their potential in creating novel materials with unique chemical properties (Shah et al., 2000).

Antiradical Activity of Triphenylantimony(V) Derivatives

Triphenylantimony(V) catecholates and o-amidophenolates with unsymmetrical N-aryl groups have been synthesized and evaluated for their structure, electrochemical properties, and antiradical activity. These compounds demonstrate different degrees of radical scavenging activity, indicating their potential in antioxidant applications (Smolyaninov et al., 2021).

Stability of Polybrominated Diphenylcarbenes

The generation, reactions, and kinetics of sterically congested triplet diphenylcarbenes, particularly the effects of bromine groups on their stability, have been investigated. This study provides insights into the reactivity and stability of these carbenes, which could inform their use in various chemical transformations (Tomioka et al., 2002).

Olefin Polymerization Catalysts

Research into nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties has led to the development of new catalysts for olefin polymerization. These catalysts are significant for their synthesis, structural characterization, and insights into their polymerization properties (Schmid et al., 2001).

Propriétés

IUPAC Name |

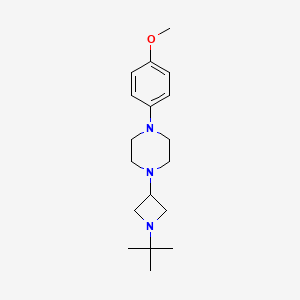

1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28Br2/c43-35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(44)28-24-34)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIOZVUGESOGBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30711258 |

Source

|

| Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22932-54-3 |

Source

|

| Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(6-[(2-(P-Toluolsulfonyloxy)ethyl)(methyl)amino]-2-naphthyl)ethylidene)malonitrile](/img/structure/B1505641.png)